5-Bromobenzo[b]thiophen-3-amine
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Overview
Description
5-Bromobenzo[b]thiophen-3-amine is a heterocyclic compound with the molecular formula C8H6BrNS It is a derivative of benzothiophene, where a bromine atom is substituted at the 5th position and an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzo[b]thiophen-3-amine typically involves the bromination of benzo[b]thiophene followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step. The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Bromobenzo[b]thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzo[b]thiophen-3-amine.
Substitution: Various substituted benzo[b]thiophenes depending on the nucleophile used.
Scientific Research Applications
5-Bromobenzo[b]thiophen-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Bromobenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase, by binding to their active sites. This inhibition can modulate neurotransmitter levels in the brain, making it a potential candidate for treating neurological disorders .
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the bromine and amine substitutions.
3-Bromobenzo[b]thiophene: Similar structure but lacks the amine group.
5-Aminobenzo[b]thiophene: Similar structure but lacks the bromine atom.
Uniqueness: 5-Bromobenzo[b]thiophen-3-amine is unique due to the presence of both the bromine and amine groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H6BrNS |
---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
5-bromo-1-benzothiophen-3-amine |
InChI |
InChI=1S/C8H6BrNS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H,10H2 |
InChI Key |
MWVCAEOMDRHVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)N |
Origin of Product |
United States |
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